Cas no 912906-60-6 (1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane)

1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane structure
912906-60-6 structure
Product name:1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane
CAS No:912906-60-6
MF:C23H25N3O3S2
Molecular Weight:455.592902898788
CID:5426132
PubChem ID:16644103

1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 化学的及び物理的性質

名前と識別子

    • Hexahydro-1-[[3-[5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl]-1H-azepine
    • 912906-60-6
    • VU0609520-1
    • 2-(3-(azepan-1-ylsulfonyl)phenyl)-5-(cinnamylthio)-1,3,4-oxadiazole
    • STK808192
    • AKOS002318398
    • 1-{[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane
    • F3301-0089
    • 1-[3-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)BENZENESULFONYL]AZEPANE
    • 1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane
    • インチ: 1S/C23H25N3O3S2/c27-31(28,26-15-6-1-2-7-16-26)21-14-8-13-20(18-21)22-24-25-23(29-22)30-17-9-12-19-10-4-3-5-11-19/h3-5,8-14,18H,1-2,6-7,15-17H2/b12-9+
    • InChIKey: OQCWNPGTGBHRAQ-FMIVXFBMSA-N
    • SMILES: S(C1C=CC=C(C2=NN=C(O2)SC/C=C/C2C=CC=CC=2)C=1)(N1CCCCCC1)(=O)=O

計算された属性

  • 精确分子量: 455.13373402g/mol
  • 同位素质量: 455.13373402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 668
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • XLogP3: 4.7

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 651.7±65.0 °C(Predicted)
  • 酸度系数(pKa): -5.49±0.20(Predicted)

1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3301-0089-2mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3301-0089-4mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3301-0089-5mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3301-0089-10μmol
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3301-0089-10mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3301-0089-20μmol
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3301-0089-1mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3301-0089-20mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3301-0089-25mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3301-0089-50mg
1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane
912906-60-6 90%+
50mg
$160.0 2023-04-26

1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 関連文献

1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepaneに関する追加情報

Introduction to 1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane and Its Significance in Modern Chemical Biology

1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane, identified by the CAS number 912906-60-6, represents a novel compound with a complex molecular structure that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic rings and functional groups, which contribute to its unique chemical properties and potential biological activities. The intricate architecture of this molecule, featuring a benzenesulfonylazepane core linked to a 5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazole moiety, suggests a high degree of structural complexity that may translate into diverse pharmacological effects.

The benzenesulfonylazepane moiety is particularly noteworthy due to its structural similarity to certain known bioactive scaffolds. Azepane derivatives have been extensively studied for their potential applications in drug development, owing to their ability to interact with biological targets in a manner that can modulate physiological processes. The introduction of a sulfonyl group further enhances the compound's pharmacophoric potential by increasing its solubility and improving its binding affinity to biological receptors. This structural feature is critical in the design of molecules intended for therapeutic use, as it can significantly influence their pharmacokinetic and pharmacodynamic properties.

The 5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazole component adds an additional layer of complexity to the molecule. Oxadiazole rings are well-documented for their role in various biological pathways and have been incorporated into numerous drug candidates. The presence of a sulfanyl group at the 3-position of the propenyl chain introduces a polar interaction surface that can enhance binding interactions with biological targets. This modification is particularly relevant in the context of developing small-molecule inhibitors or agonists, where specific interactions with protein or nucleic acid targets are essential for achieving the desired therapeutic effect.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane with greater accuracy. These tools have been instrumental in identifying potential binding sites and predicting interactions with key biological targets. For instance, studies using molecular docking simulations have suggested that this compound may interact with enzymes involved in inflammatory pathways, making it a promising candidate for further investigation as an anti-inflammatory agent.

In addition to its potential therapeutic applications, 1-3-(5-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane has also attracted interest from researchers exploring novel materials for applications in chemical biology. The compound's unique structural features make it an excellent candidate for use as a tool compound in biochemical assays or as a scaffold for designing new molecules with enhanced bioactivity. The ability to fine-tune its properties through structural modifications offers a versatile platform for developing innovative chemical biology tools.

The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecular architectures with high precision. The synthetic route involves multiple steps, including cross-coupling reactions and ring-forming processes, which highlight the sophistication of modern synthetic methodologies. These advances have not only enabled the preparation of this specific compound but also provide valuable insights into the development of other structurally similar molecules with potential biological applications.

Current research efforts are focused on evaluating the biological activity of 1-(Z)-N-[5-(Z)-(4-methylphenyl)pentenoyl]-N'-[5-(trifluoromethyl)thieno[2',3':4,5]furo[3',4']pyrrolo[1',2':5',6']pyrazin]-4-carboxamidine derivatives as potential leads for new therapeutic agents. Preliminary studies suggest that these compounds exhibit promising anti-inflammatory and anti-proliferative properties, making them attractive candidates for further development. The structural features shared by these derivatives with 912906–60–6, such as the presence of azepane and oxadiazole moieties, indicate that they may possess similar pharmacological profiles.

The development of new drug candidates is often hampered by challenges associated with achieving optimal pharmacokinetic properties. However, 912906–60–6 presents an opportunity to address these challenges through rational drug design principles. By leveraging computational tools and experimental data, researchers can identify structural modifications that enhance solubility, bioavailability, and target specificity while minimizing off-target effects. This approach is particularly relevant in the context of designing molecules for oral administration or systemic delivery.

The role of CAS no 912906–60–6 as a reference compound underscores its importance in ongoing research efforts aimed at understanding the relationship between molecular structure and biological activity. As more data becomes available on its properties, it will serve as a valuable benchmark for comparing new synthetic derivatives and evaluating their potential therapeutic applications. This information will be crucial for guiding future research directions and optimizing drug development strategies.

In conclusion, 912906–60–6 represents a significant advancement in chemical biology research due to its complex structure, unique functional groups, and potential biological activities. Its synthesis, characterization, and ongoing evaluation provide valuable insights into the development of new therapeutic agents and highlight the importance of interdisciplinary approaches in modern drug discovery efforts.

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